![molecular formula C20H18BrNO3 B2717301 1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-90-7](/img/structure/B2717301.png)
1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It belongs to the class of spiro compounds, which are characterized by two or more rings connected through a single atom . The compound contains a chroman ring (a benzene ring fused to a heterocyclic pyran ring), a piperidin ring (a six-membered ring with one nitrogen atom), and a ketone functional group .
Synthesis Analysis
The synthesis of similar spiro compounds has been achieved in several steps, with an overall yield of around 47% . The process involves the use of various reagents and conditions, and the versatility of the spiropiperidine scaffold (a piperidine ring connected to another ring at two points) is demonstrated by selective and sequential derivatisation of the amino and aryl bromide functional groups .Molecular Structure Analysis
The molecular structure of “1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” can be analyzed using various spectroscopic techniques. The compound likely exists in different tautomeric forms depending on the conditions . The presence of the bromobenzoyl group may influence the stability of these forms .Chemical Reactions Analysis
Spiro compounds, including those with a piperidine ring, can undergo a variety of chemical reactions. These include reactions with halogens, and the formation of various derivatives through selective and sequential derivatisation . The specific reactions that “1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” can undergo would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” can be predicted based on its molecular structure and the properties of similar compounds. For instance, it is likely to have significant polarity due to the presence of the ketone group .Scientific Research Applications
Spiropiperidines in Drug Discovery
Spiropiperidines, which share structural similarities with 1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, have been highlighted for their growing popularity in drug discovery programs. These compounds are explored for their potential in expanding the three-dimensional chemical space, with methodologies focusing on the synthesis of 2-, 3-, and 4-spiropiperidines. The review by Griggs et al. (2018) emphasizes synthetic strategies and the roles of different spiropiperidines in medicinal chemistry, suggesting possible applications for related spiro compounds in drug development (Griggs, Tape, & Clarke, 2018).
Spiro Compounds in Sensing and Optical Applications
Spiropyrans and spirooxazines, which are spiro compounds like this compound, have been extensively studied for their photochromic properties and applications in sensing, probing, and optical elements. Xia et al. (2017) reviewed the structure and stimuli-responsive behavior of these compounds, indicating their potential in developing novel multifunctional materials based on photochromic reactions (Xia, Xie, & Zou, 2017).
Brominated Organic Molecules in Environmental Studies
Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) shed light on the environmental impact of brominated organic molecules. Mennear and Lee (1994) discussed the production, biological effects, and potential human health risks of PBDDs and PBDFs, offering insights into the behavior of brominated compounds in the environment and their toxicological profiles (Mennear & Lee, 1994).
Future Directions
The synthesis, characterization, and study of the properties of “1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” and similar compounds are areas of active research. These compounds have potential applications in various fields, including drug design and medicinal chemistry . Future research could focus on exploring these applications, as well as developing more efficient synthesis methods and studying the compound’s properties in more detail.
Mechanism of Action
Mode of Action
It is known that spiro compounds can exhibit various biological activities , suggesting that this compound may interact with its targets to induce changes in cellular processes.
Biochemical Pathways
Spiro compounds are known to be involved in a variety of chemical reactions in cells across various species and organs .
Result of Action
It is known that spiro compounds can exhibit various biological activities , suggesting that this compound may have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
1'-(2-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c21-16-7-3-1-5-14(16)19(24)22-11-9-20(10-12-22)13-17(23)15-6-2-4-8-18(15)25-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFVZWXCYBTOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

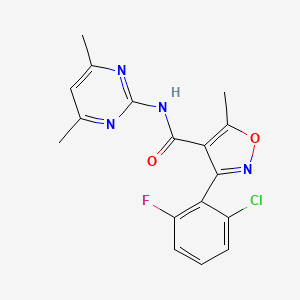

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)
![4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2717225.png)
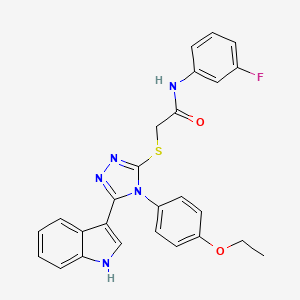
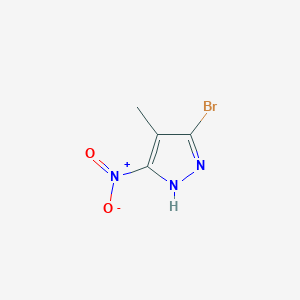
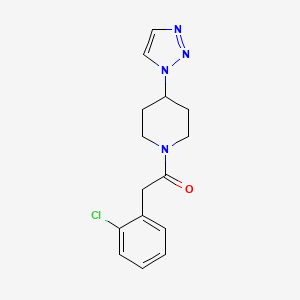
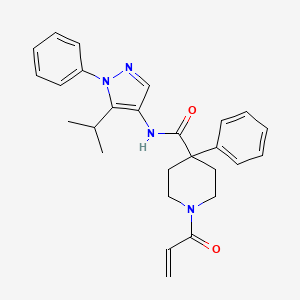
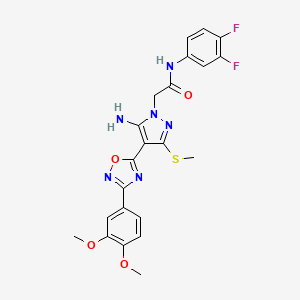
![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717237.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2717238.png)
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2717240.png)
